molecular formula C23H16ClN3O2S B11616535 6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

Cat. No.: B11616535
M. Wt: 433.9 g/mol
InChI Key: QSOHSTJPIHRANR-UHFFFAOYSA-N
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Description

6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core structure with various substituents, including a chloro group, a methoxy-benzodiazole moiety, and a phenyl group. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzodiazole Moiety: The benzodiazole moiety can be introduced through a nucleophilic substitution reaction, where 5-methoxy-1H-1,3-benzodiazole reacts with the chloro-substituted quinoline.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzodiazole-substituted quinoline with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenylquinoline
  • 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-thione
  • 6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-amine

Uniqueness

The uniqueness of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy-benzodiazole moiety and the sulfanyl linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C23H16ClN3O2S

Molecular Weight

433.9 g/mol

IUPAC Name

6-chloro-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C23H16ClN3O2S/c1-29-15-8-10-18-19(12-15)27-23(26-18)30-21-20(13-5-3-2-4-6-13)16-11-14(24)7-9-17(16)25-22(21)28/h2-12H,1H3,(H,25,28)(H,26,27)

InChI Key

QSOHSTJPIHRANR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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